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Introduction

Purinergic signaling, mediated by extracellular nucleotides like adenosine 5'-triphosphate

(ATP), is a fundamental communication pathway in the central and peripheral nervous systems.

[1][2] ATP acts on two families of purinergic receptors: P1 receptors (activated by adenosine)

and P2 receptors (activated by ATP/ADP).[3][1] The P2 receptor family is further divided into G

protein-coupled P2Y receptors and ligand-gated ion channel P2X receptors.[4] P2X receptors

are trimeric ATP-gated cation channels that, upon activation, allow the influx of Na⁺ and Ca²⁺,

leading to rapid excitatory cellular responses.[5][6][7]

NF023 hexasodium is a suramin analogue that has been identified as a potent, competitive,

and reversible antagonist of P2X receptors.[8][9] It demonstrates significant selectivity for the

P2X1 subtype, making it an invaluable pharmacological tool for researchers studying the

specific roles of this receptor in various physiological processes, including synaptic

transmission, smooth muscle contraction, and inflammation.[8][9] These notes provide a

summary of NF023's pharmacological properties and detailed protocols for its application in

key experimental paradigms.

Pharmacological Profile of NF023 Hexasodium
Mechanism of Action: NF023 acts as a competitive and surmountable antagonist at P2X1

receptors.[8] It competes with ATP for the binding site on the receptor, thereby preventing

channel activation and subsequent ion influx.[8] The inhibition is reversible and exhibits a rapid

onset and washout, which is advantageous for electrophysiological studies.[9]
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Selectivity and Potency: NF023 is most potent at the human and rat P2X1 receptor subtypes.

[8] It displays significantly lower affinity for P2X2 and P2X3 receptors and is largely inactive at

P2X4 receptors.[8] It is also reported to be selective over P2Y receptors, adrenoceptors, and

histamine receptors.[10]

Data Presentation: Antagonist Potency (IC₅₀)

The following table summarizes the inhibitory potency of NF023 on various P2X receptor

subtypes.

Receptor Subtype Species IC₅₀ Value (µM) Reference

P2X₁ Human 0.21 [11]

P2X₁ Rat 0.24 [8]

P2X₂ Human > 50

P2X₂ Rat > 50 [8]

P2X₃ Human 28.9 [11]

P2X₃ Rat 8.5 [8]

P2X₂/P2X₃ Rat 1.4 - 1.6 [8]

P2X₄ Human > 100 [11]

P2X₄ Rat > 100 [8]

Off-Target Activity: It is important to note that NF023 has been shown to selectively inhibit the

α-subunit of G₀/ᵢ proteins with an EC₅₀ of approximately 300 nM. It also inhibits the DNA-

binding activity of HMGA2. Researchers should consider these potential off-target effects when

interpreting data, especially at higher concentrations.

Experimental Protocols
Protocol 1: Electrophysiological Characterization of
P2X1 Receptor Antagonism
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This protocol describes the use of NF023 to block ATP-activated currents in cells expressing

P2X1 receptors using the whole-cell patch-clamp technique. The methodology is based on

studies using heterologous expression systems like Xenopus oocytes or cultured mammalian

cells.[8]

Materials:

NF023 Hexasodium

ATP or a stable P2X1 agonist (e.g., α,β-methylene ATP)

Cells expressing P2X1 receptors (Xenopus oocytes, HEK293 cells, etc.)

External solution (in mM): 119 NaCl, 2.5 KCl, 2.5 CaCl₂, 2 MgCl₂, 26.2 NaHCO₃, 1

NaH₂PO₄, 10 glucose, bubbled with 95% O₂/5% CO₂.

Internal pipette solution (in mM): 126 K-gluconate, 4 NaCl, 5 HEPES, 15 glucose, 3 Na-ATP,

pH adjusted to 7.2.[12][13]

Patch-clamp rig with amplifier, data acquisition system, and perfusion setup.

Procedure:

Prepare Stock Solutions: Prepare a high-concentration stock solution of NF023 (e.g., 10-100

mM) in sterile water. Aliquot and store at -20°C. Prepare a stock solution of the P2X agonist

(e.g., 10 mM ATP) in water.

Cell Preparation: Place the coverslip with cultured cells or the Xenopus oocyte in the

recording chamber on the microscope stage.[12]

Establish Whole-Cell Configuration: Using a glass pipette (3-7 MΩ resistance) filled with

internal solution, approach a target cell and establish a gigaohm seal.[12][13] Rupture the

membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of

-60 mV.

Record Baseline and Agonist Response: Perfuse the cell with the external solution to

establish a stable baseline current. Apply the P2X agonist (e.g., 1-10 µM ATP) via the
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perfusion system for a short duration (2-5 seconds) to elicit an inward current. Record the

peak current amplitude. Wash out the agonist until the current returns to baseline.

Apply NF023: Perfuse the cell with an external solution containing the desired concentration

of NF023 (e.g., starting with the IC₅₀ value of ~0.2 µM). Incubate for 2-5 minutes to allow for

receptor binding.

Test for Blockade: While continuing to perfuse with the NF023-containing solution, re-apply

the same concentration of P2X agonist. Record the resulting inward current.

Data Analysis: Compare the peak current amplitude in the presence and absence of NF023.

Calculate the percentage of inhibition. To determine the IC₅₀, repeat steps 4-6 with a range

of NF023 concentrations and fit the data to a dose-response curve.

Washout: To confirm reversibility, perfuse the cell with the standard external solution for 5-10

minutes to wash out NF023 and re-test the agonist response.[9]

Electrophysiology Workflow for NF023

Prepare P2X1-expressing cells
and NF023/Agonist solutions

Establish whole-cell
patch-clamp configuration

Record stable baseline
current (-60 mV)

Apply P2X Agonist (e.g., ATP)
Record peak inward current

Washout Agonist

Perfuse with NF023
(2-5 min incubation)

Co-apply P2X Agonist + NF023
Record inhibited current

Analyze % Inhibition
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Workflow for electrophysiological testing of NF023.

Protocol 2: Calcium Imaging Assay for P2X1 Receptor
Function
This protocol outlines the use of NF023 to inhibit P2X1-mediated intracellular calcium

elevation, measured with a fluorescent calcium indicator.

Materials:

NF023 Hexasodium

P2X1 Agonist (e.g., ATP, BzATP)

Cells endogenously or heterologously expressing P2X1 receptors

Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

Cell Culture: Plate cells on glass-bottom dishes or 96-well imaging plates 24-48 hours prior

to the experiment.

Indicator Loading: Prepare a loading buffer by diluting the calcium indicator (e.g., 2-5 µM

Fluo-4 AM) and an equal volume of 20% Pluronic F-127 in HBSS. Remove the culture

medium from the cells, wash once with HBSS, and incubate with the loading buffer for 30-60

minutes at 37°C.

De-esterification: Wash the cells twice with fresh HBSS to remove excess dye. Incubate in

HBSS for an additional 30 minutes at room temperature to allow for complete de-
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esterification of the AM ester.

Baseline Measurement: Mount the dish/plate on the imaging setup. Acquire a stable baseline

fluorescence signal (F₀) for 1-2 minutes.

Agonist Stimulation: Add the P2X agonist (e.g., 10 µM ATP) and record the change in

fluorescence intensity over time until a peak response (F) is observed.

Wash and Incubate with NF023: Wash out the agonist with HBSS until the fluorescence

signal returns to baseline. Incubate the cells with the desired concentration of NF023 in

HBSS for 10-15 minutes.

Test for Inhibition: Re-stimulate the cells with the same concentration of P2X agonist in the

continued presence of NF023. Record the fluorescence response.

Data Analysis: Quantify the change in fluorescence as a ratio (F/F₀) or normalized to the

maximum response ((F - F₀) / F₀). Compare the peak response before and after NF023

incubation to determine the percentage of inhibition.
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Calcium Imaging Workflow for NF023

Culture cells in
imaging-compatible plates

Load cells with Calcium
Indicator (e.g., Fluo-4 AM)

Acquire stable baseline
fluorescence (F₀)

Apply P2X Agonist
Measure peak fluorescence (F)

Washout and return to baseline

Incubate with NF023
(10-15 min)

Re-apply P2X Agonist + NF023
Measure inhibited response

Calculate and compare
fluorescence change (F/F₀)

Click to download full resolution via product page

Workflow for calcium imaging assays using NF023.

Signaling Pathway Visualization
Extracellular ATP, released during neurotransmission, binds to and activates P2X1 receptors,

which are ligand-gated ion channels.[3][14] This activation opens a non-selective cation

channel, permitting the influx of Na⁺ and Ca²⁺ into the cell.[6][15] The resulting membrane

depolarization and rise in intracellular calcium trigger downstream cellular responses. NF023

competitively binds to the P2X1 receptor, preventing ATP from activating the channel and

thereby blocking the entire downstream signaling cascade.
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P2X1 Receptor Signaling and Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Purinergic signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Purinergic signalling: from discovery to current developments - PMC
[pmc.ncbi.nlm.nih.gov]

4. resources.tocris.com [resources.tocris.com]

5. ATP-gated P2X cation-channels - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Insights into the channel gating of P2X receptors from structures, dynamics and small
molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1139560?utm_src=pdf-body-img
https://www.benchchem.com/product/b1139560?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/16402102/
https://www.researchgate.net/publication/336776999_Introduction_to_Purinergic_Signaling
https://pmc.ncbi.nlm.nih.gov/articles/PMC4208685/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4208685/
https://resources.tocris.com/pdfs/literature/reviews/purinergic-receptors-review-2018.pdf
https://pubmed.ncbi.nlm.nih.gov/18657557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4722974/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4722974/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Molecular mechanism of ATP binding and ion channel activation in P2X receptors - PMC
[pmc.ncbi.nlm.nih.gov]

8. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X
receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

9. The effect of P2 receptor antagonists and ATPase inhibition on sympathetic purinergic
neurotransmission in the guinea-pig isolated vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

10. Design and pharmacology of selective P2-purinoceptor antagonists - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. medchemexpress.com [medchemexpress.com]

12. Electrophysiology [protocols.io]

13. Electrophysiology with iPSC-derived neurons [protocols.io]

14. Discovery of purinergic signalling, the initial resistance and current explosion of interest -
PMC [pmc.ncbi.nlm.nih.gov]

15. Calcium signalling through nucleotide receptor P2X1 in rat portal vein myocytes - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes: NF023 Hexasodium in Purinergic
Neurotransmission Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139560#nf023-hexasodium-for-studying-purinergic-
neurotransmission]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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